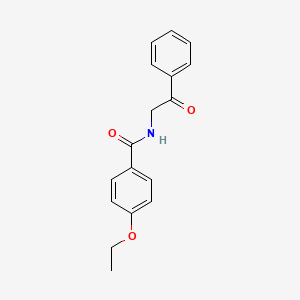
1-(3-ethoxy-4-methoxybenzyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related 1,4-diazepane derivatives often involves multicomponent reactions or cyclodehydrative processes. For instance, a user-friendly, solvent- and catalyst-free procedure has been developed for the stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes (Sotoca, Allais, Constantieux, & Rodriguez, 2009). This method highlights the accessibility and diversity of synthesizing 1,4-diazepane derivatives.
Molecular Structure Analysis
The molecular structure of diazepane derivatives showcases significant diversity. For instance, the crystal structure analysis of certain diazepane compounds reveals that they adopt a twisted chair conformation, indicating the conformational flexibility of the seven-membered ring (Ramírez-Montes et al., 2012). Such structural insights are crucial for understanding the molecular behavior and potential interaction mechanisms of these compounds.
Chemical Reactions and Properties
Diazepane derivatives exhibit a range of chemical reactions, often influenced by their substituents. For example, the synthesis of novel diazepane derivatives through regioselective thionation and nucleophilic substitution reactions demonstrates the versatility and reactivity of this scaffold (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013). Such reactions are pivotal for the functionalization and potential bioactivity enhancement of diazepane-based compounds.
Physical Properties Analysis
The physical properties of diazepane derivatives, such as solubility and crystal packing, are largely determined by their molecular structure and substituents. The crystal structure of certain diazepane compounds, for instance, is significantly influenced by van der Waals interactions, which dictate their crystal packing and, consequently, their physical properties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of 1,4-diazepane derivatives, such as their reactivity towards various substrates, can be fine-tuned by modifying their molecular structure. For instance, manganese(III) complexes of bisphenolate ligands derived from diazepane structures have been shown to catalyze olefin epoxidation reactions, illustrating the impact of ligand Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014). This ability to modulate chemical properties through structural alterations underscores the versatility of diazepane derivatives in synthetic and applied chemistry.
Eigenschaften
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-12-14(6-7-15(16)19-3)13-18-9-5-8-17(2)10-11-18/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBYWJGOFNTSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267742 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5617458.png)
![3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5617466.png)
![N-{4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}ethanesulfonamide](/img/structure/B5617473.png)
![1-(4-isopropylphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617475.png)
![1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5617476.png)
![2-benzyl-8-[(propylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617485.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5617489.png)
![3-methoxy-1-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5617502.png)
![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)
![N-[3-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5617511.png)
![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)
![2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole](/img/structure/B5617532.png)
